1-(Bromomethyl)-3-fluoronaphthalene
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Overview
Description
1-(Bromomethyl)-3-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the first position and a fluorine atom at the third position of the naphthalene ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-fluoronaphthalene typically involves the bromination of 3-fluoronaphthalene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination process selectively introduces a bromomethyl group at the desired position on the naphthalene ring .
Chemical Reactions Analysis
1-(Bromomethyl)-3-fluoronaphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Scientific Research Applications
1-(Bromomethyl)-3-fluoronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. It is used in the preparation of various functionalized naphthalene derivatives.
Biology: The compound can be used as a probe in biochemical studies to investigate the interactions of naphthalene derivatives with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-fluoronaphthalene depends on its specific application. In general, the bromomethyl group can act as an electrophile, participating in various chemical reactions. The fluorine atom can influence the electronic properties of the naphthalene ring, affecting the reactivity and stability of the compound. The molecular targets and pathways involved in its action can vary depending on the specific context of its use .
Comparison with Similar Compounds
1-(Bromomethyl)-3-fluoronaphthalene can be compared with other similar compounds, such as:
1-(Bromomethyl)-naphthalene: Lacks the fluorine atom, which can result in different reactivity and properties.
3-Fluoronaphthalene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Chloromethyl)-3-fluoronaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and applications.
Properties
IUPAC Name |
1-(bromomethyl)-3-fluoronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMODMUNVSWGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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